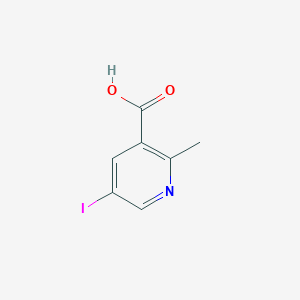

5-Iodo-2-methylpyridine-3-carboxylic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry and pharmacology. researchgate.netresearchgate.netnih.gov As an isostere of benzene, it serves as a precursor for a vast array of pharmaceuticals and agrochemicals. nih.gov The nitrogen atom in the pyridine ring is a key feature, possessing a non-bonding electron pair that can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov Consequently, pyridine scaffolds are present in a multitude of natural products, including vitamins and alkaloids, and are integral to numerous FDA-approved drugs. lifechemicals.com It is estimated that the pyridine nucleus is a component in over 7,000 existing drug molecules of medicinal importance. nih.gov

Pyridine carboxylic acids, which are pyridine rings substituted with one or more carboxylic acid groups, are of particular importance. These scaffolds are valued for their biological, medicinal, optical, and chemical properties. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. nih.gov This structural flexibility and the ease of substitution at various positions on the pyridine ring allow for the fine-tuning of a molecule's activity and selectivity, making these derivatives highly versatile scaffolds in medicinal chemistry. nih.gov Isomers such as picolinic acid, nicotinic acid, and isonicotinic acid have led to the development of drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and hypertension. nih.govgoogle.com The adaptability of the pyridine skeleton allows for the creation of large libraries of compounds with diverse functional groups, making it a privileged scaffold in drug design and discovery. researchgate.netnih.gov

Contextualizing 5-Iodo-2-methylpyridine-3-carboxylic Acid as a Functionalized Pyridine Derivative

This compound is a specific example of a functionalized pyridine derivative. "Functionalization" refers to the introduction of specific functional groups onto a core molecular structure—in this case, the pyridine ring—to impart specific chemical properties and reactivity. This compound features three distinct functional groups: an iodo group at position 5, a methyl group at position 2, and a carboxylic acid group at position 3. Each of these groups provides a potential site for further chemical modification, making the molecule a valuable building block in organic synthesis.

The presence of these specific functional groups opens up a variety of synthetic possibilities:

The Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for creating more complex molecules.

The Carboxylic Acid Group: This group can undergo a wide range of reactions. It can be converted into esters, amides, or acid halides. Furthermore, carboxylic acids can participate in decarboxylation reactions, where the carboxyl group is removed as carbon dioxide, often leading to the formation of a new carbon-halogen bond (halodecarboxylation) or a carbon-carbon bond (decarboxylative cross-coupling). acs.orgacs.org

The Methyl Group: While generally less reactive than the other two groups, the methyl group can still be a site for certain chemical transformations, such as oxidation to a carboxylic acid under strong conditions.

This trifunctional nature makes this compound a versatile intermediate for constructing more elaborate molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical candidates.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Registry Number | 1092286-33-3 stenutz.eu |

| Molecular Formula | C7H6INO2 stenutz.eu |

| Molecular Weight | 263.03 g/mol stenutz.eu |

| Melting Point | 258 °C stenutz.eu |

| InChIKey | JGYRUHKDHNZTPA-UHFFFAOYSA-N stenutz.eu |

| SMILES | Cc1ncc(I)cc1C(O)=O stenutz.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYRUHKDHNZTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627797 | |

| Record name | 5-Iodo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092286-33-3 | |

| Record name | 5-Iodo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092286-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo 2 Methylpyridine 3 Carboxylic Acid and Analogous Iodopyridine Carboxylic Acids

Established Synthetic Pathways to the Core Pyridine (B92270) Carboxylic Acid Structure

The construction of the substituted pyridine ring is a foundational step in the synthesis of the target molecule. Numerous methods have been developed for creating pyridine derivatives, often tailored to achieve specific substitution patterns. illinois.edu

Classical methods such as the Hantzsch and Bohlmann-Rahtz syntheses are well-established for creating the pyridine nucleus, though they can be limited by the need for specific electron-withdrawing groups in the starting materials. nih.gov More contemporary approaches often rely on multi-component reactions, which allow for the assembly of highly substituted pyridines from simple, readily available precursors in a single step. nih.govchim.it These reactions offer a high degree of flexibility and efficiency. For instance, a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ols, which can be further modified. chim.it Another versatile method is the two-pot, three-component synthesis that uses a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to yield diverse pyridine structures. nih.gov

Alternatively, the desired functional groups can be introduced through the modification of a pre-existing pyridine ring. A common pathway to pyridine carboxylic acids is the hydrolysis of the corresponding cyanopyridine. For example, 2-cyanopyridine (B140075) can be hydrolyzed under alkaline conditions, followed by acid neutralization, to produce 2-pyridine carboxylic acid. google.com Similarly, the 2-methylpyridine-3-carboxylic acid core could be synthesized from appropriate precursors via functional group interconversions.

Table 1: Selected Synthetic Methods for Pyridine Cores

| Method Name | Starting Materials | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) | Classical method, often produces dihydropyridines which require subsequent oxidation. nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, ethynyl (B1212043) ketone | Good for synthesizing polysubstituted pyridines. nih.gov |

| Multi-component Reactions | e.g., Aldehydes, α,β-unsaturated acids, enamines | High efficiency and diversity; can construct complex molecules in one pot. nih.gov |

| Hydrolysis of Nitriles | Cyanopyridine, base or acid | A functional group interconversion rather than de novo synthesis; useful if the cyanopyridine is accessible. google.com |

Strategies for Regioselective Iodination in Pyridine Systems

The introduction of an iodine atom onto the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, several protocols have been developed for the direct C-H iodination of pyridine and related heterocycles. researchgate.netrsc.orgscispace.com

A radical-based C-H iodination protocol has been shown to be effective for pyridines, leading to iodination at the C-3 and C-5 positions. researchgate.netrsc.orgscispace.com The regioselectivity of the iodination is governed by the electronic and steric effects of the substituents already present on the ring. For the substrate 2-methylpyridine-3-carboxylic acid, the directing effects of the methyl group (activating, ortho/para-directing) and the carboxylic acid group (deactivating, meta-directing) are crucial. The C-5 position is 'para' to the C-2 methyl group and 'meta' to the C-3 carboxylic acid group. This alignment of directing effects favors the introduction of the electrophilic iodine atom at the C-5 position.

Reagents commonly employed for such transformations include molecular iodine in the presence of an oxidizing agent or N-Iodosuccinimide (NIS). Hypervalent iodine(III) reagents have also been successfully used to facilitate the regioselective halogenation of nitrogen-containing heterocycles under mild, aqueous conditions. nih.gov

Table 2: Reagents for Regioselective Iodination of Pyridines

| Reagent System | Conditions | Comments |

| NaI / K₂S₂O₈ / MnSO₄ | Heat (e.g., 130 °C) in a solvent like DCE | Radical-based C-H iodination; can functionalize both electron-rich and electron-poor pyridines. scispace.com |

| Iodine / Ammonium Acetate | Room temperature | An effective method for the nuclear iodination of aromatic compounds. acs.org |

| Potassium Iodide / PIDA | Aqueous, ambient temperature | A green and mild approach using a hypervalent iodine(III) reagent (PIDA). nih.gov |

| N-Iodosuccinimide (NIS) | Varies depending on substrate | A common and relatively mild source of electrophilic iodine. researchgate.net |

Convergent and Divergent Synthetic Approaches to 5-Iodo-2-methylpyridine-3-carboxylic Acid

A divergent synthesis strategy begins with a common core structure that is subsequently modified to create a library of different compounds. wikipedia.org In the context of this compound, a divergent approach would be the most straightforward. This would involve the initial synthesis of the 2-methylpyridine-3-carboxylic acid core, followed by a regioselective iodination step as described in the previous section. This approach allows for the late-stage introduction of the iodine, which can be advantageous.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. While less direct for this specific target, a convergent strategy could theoretically involve the coupling of a pre-iodinated fragment with another piece to form the pyridine ring. For example, a reaction sequence could be designed where an iodinated building block is incorporated into a multi-component reaction to construct the final ring system.

Table 3: Comparison of Synthetic Strategies

| Strategy | Description | Application to Target Compound |

| Divergent | A common intermediate is synthesized and then elaborated in different ways. wikipedia.org | Synthesis of 2-methylpyridine-3-carboxylic acid, followed by iodination at the C-5 position. |

| Convergent | Separate fragments of the molecule are synthesized and then joined together. | A fragment already containing the iodo-substituent is used in a ring-forming reaction. |

Green Chemistry Principles in the Synthesis of Iodopyridine Carboxylic Acids

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netnih.gov Several of these principles can be applied to the synthesis of iodopyridine carboxylic acids.

One-Pot and Multicomponent Reactions: As mentioned earlier, multicomponent reactions are a cornerstone of green synthesis, as they reduce the number of separate reaction and purification steps, saving time, solvents, and energy. researchgate.netnih.govnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol, is highly desirable. researchgate.netnih.gov Employing catalysts, like iron(III) chloride (FeCl₃) for pyridine synthesis, instead of stoichiometric reagents minimizes waste. rsc.org The use of hypervalent iodine reagents for halogenation can also be performed in water at room temperature, representing a green alternative to harsher methods. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are recognized as green chemistry tools. researchgate.netnih.govtandfonline.com These techniques can dramatically reduce reaction times and improve yields, leading to more efficient processes. nih.gov

By incorporating these approaches, the synthesis of this compound and its analogs can be made more efficient and environmentally friendly. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

The investigation sought to elaborate on the reactivity of both the carboxylic acid and the iodo-substituent of this compound. The planned exploration included decarboxylative reactions, esterification and amide coupling, and directed C-H functionalization, as well as the reactivity of the iodo group in cross-coupling reactions. However, the search for specific examples, reaction conditions, and mechanistic details for this particular molecule proved unsuccessful.

General chemical principles suggest that the functional groups of this compound would undergo expected transformations. The carboxylic acid moiety is, in principle, susceptible to esterification, amide bond formation, and potentially decarboxylation under suitable conditions. The iodo-substituent on the pyridine ring is a classical handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Despite these general expectations, the absence of specific studies on this compound prevents a detailed and authoritative discussion as requested. The compound is listed in various chemical supplier catalogs, which indicates its use in synthesis. It is plausible that this chemical is utilized as a building block in proprietary industrial research or in synthetic campaigns where the specific details of its simple transformations are not the primary focus of publication.

Due to the lack of specific, verifiable research data on the reactivity of this compound, it is not possible to provide a thorough and informative article that adheres to the detailed outline provided in the user's request. The generation of content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, authoritative sources.

Reactivity and Mechanistic Investigations of 5 Iodo 2 Methylpyridine 3 Carboxylic Acid

Reactivity of the Iodo Substituent in 5-Iodo-2-methylpyridine-3-carboxylic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the most reactive site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-I bond. nih.gov The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation. nih.gov Sterically hindered biarylphosphine ligands such as SPhos and XPhos are often effective in promoting the coupling of heteroaryl halides. nih.gov A variety of palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can be used as they are reduced in situ to the active Pd(0) species. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-pyridines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Good to Excellent nih.gov |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene or DMF | 100-120 | Good to Excellent nih.gov |

| Pd(PPh₃)₄ | (None) | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good |

The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction, applied to this compound, results in the synthesis of 5-alkynyl-2-methylpyridine-3-carboxylic acids. The catalytic cycle involves a palladium catalyst and typically a copper(I) co-catalyst, such as copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org The reaction is carried out in the presence of an amine base, like triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.orgresearcher.life While copper is a standard component, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. organic-chemistry.orgresearcher.life

Table 2: Common Catalytic Systems for Sonogashira Coupling of Aryl Iodides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp. to 60°C | wikipedia.org |

| Pd(OAc)₂ | CuI | Diisopropylamine (DIPA) | Toluene | 50-80°C | soton.ac.uk |

| Pd(PPh₃)₄ | (None - Cu free) | Piperidine | DMF | Room Temp. to 90°C | organic-chemistry.org |

The iodo group is an excellent leaving group for the formation of carbon-heteroatom bonds, enabling the synthesis of various derivatives such as amines, amides, and ethers.

Carbon-Nitrogen (C-N) Bond Formation: The two predominant methods for aryl C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed coupling between an aryl halide and an amine, amide, or N-heterocycle. wikipedia.orgacsgcipr.org The reaction's success hinges on the use of specialized, bulky electron-rich phosphine (B1218219) ligands that facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. wikipedia.orgorganic-chemistry.org The Ullmann condensation is an older, copper-catalyzed method that has seen a modern resurgence with the development of new ligands that allow the reaction to proceed under milder conditions than the traditionally harsh temperatures required. wikipedia.orgnih.gov This method is effective for coupling aryl halides with a variety of N-nucleophiles, including anilines, amides, and azoles. nih.govnih.gov

Carbon-Oxygen (C-O) Bond Formation: The formation of an aryl ether bond at the 5-position can be achieved via a copper-catalyzed Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This reaction involves coupling this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base. While traditional Ullmann ether synthesis required high temperatures, modern protocols using ligands such as 1,10-phenanthroline (B135089) or diamines can facilitate the reaction under more moderate conditions. nih.gov

Table 3: General Conditions for C-N and C-O Bond Formation

| Reaction Type | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig (C-N) | Pd(OAc)₂ or Pd₂(dba)₃ | Josiphos, Xantphos, RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | wikipedia.orglibretexts.org |

| Ullmann (C-N) | CuI or Cu(OAc)₂ | 1,10-Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | DMF, DMSO | nih.govnih.gov |

| Ullmann (C-O) | CuI | (Often none or Phenanthroline) | K₂CO₃, Cs₂CO₃ | Pyridine (B92270), DMF | wikipedia.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for pyridines bearing a leaving group. wikipedia.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. wikipedia.orgyoutube.com This reactivity is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org In this compound, both the ring nitrogen and the carboxylic acid group are electron-withdrawing. Nucleophilic attack is most favored at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com Substitution at the 5-position, displacing the iodo group, is less electronically favored and generally requires more forcing conditions or very strong nucleophiles, as the stabilizing resonance effect involving the nitrogen atom is not direct.

Involvement in Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in this compound allows the molecule to participate in hypervalent iodine chemistry. Aryl iodides can be oxidized to stable iodine(III) species, such as [bis(acetoxy)iodo]arenes (ArI(OAc)₂) or iodonium (B1229267) salts (Ar₂I⁺X⁻), using strong oxidizing agents like peracetic acid or m-chloroperbenzoic acid (m-CPBA). acs.orgorganic-chemistry.org These resulting hypervalent iodine(III) reagents are valuable synthetic tools, acting as excellent electrophiles and mild oxidants. organic-chemistry.orgnih.gov

A hypervalent derivative of this compound could be used as an arylating agent to transfer the substituted pyridine moiety to a wide range of nucleophiles. nih.gov Furthermore, hypervalent iodine reagents are increasingly used as terminal oxidants in transition metal-catalyzed reactions, particularly in palladium catalysis. nih.govresearchgate.net They can facilitate oxidative C-H functionalization or other oxidative coupling processes by oxidizing a Pd(II) intermediate to a transient Pd(IV) species, from which reductive elimination can occur to form the desired product. nih.govresearchgate.net

Reactivity of the Pyridine Nitrogen and Methyl Group

Beyond the reactions at the C-I bond, the pyridine nitrogen and the α-methyl group exhibit their own characteristic reactivity.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity, allowing it to be readily protonated by acids to form pyridinium (B92312) salts. The nitrogen can also act as a nucleophile, undergoing alkylation with alkyl halides. Furthermore, it can be oxidized by reagents such as hydrogen peroxide or m-CPBA to form the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the ring, increasing electron density at the 2- and 4-positions and making them more susceptible to electrophilic attack, while also providing a handle for further functionalization.

Methyl Group: The methyl group at the 2-position of a pyridine ring is significantly more acidic than a typical alkyl C-H bond. wikipedia.org This increased acidity is due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting negative charge of the conjugate base (anion). wikipedia.orgchemicalbook.com This allows the methyl group to be deprotonated by a suitable base (e.g., n-butyllithium, LDA) to generate a nucleophilic carbanion. wikipedia.org This anion can then participate in various carbon-carbon bond-forming reactions, such as alkylation or condensation with carbonyl compounds (a Knoevenagel-type reaction) to form styryl derivatives. jst.go.jpacs.org Additionally, the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid, which would yield pyridine-2,3,5-tricarboxylic acid. chemicalbook.comgoogle.comacs.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. However, the pyridine ring presents a significant challenge for this type of reaction compared to benzene. The nitrogen atom's high electronegativity reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is readily protonated. This forms a pyridinium cation, which strongly deactivates the ring to an even greater extent, rendering electrophilic substitution nearly impossible under standard conditions. nih.govwikipedia.org

In the case of this compound, the reactivity and regioselectivity of any potential EAS reaction are governed by the combined electronic and steric effects of the four existing substituents:

Pyridine Nitrogen: As an integral part of the ring, it is a powerful deactivating group and directs incoming electrophiles primarily to the C-3 and C-5 positions.

Carboxylic Acid Group (at C-3): This is a deactivating, meta-directing group due to its electron-withdrawing nature. It would direct an incoming electrophile to the C-5 position, which is already substituted.

Methyl Group (at C-2): This is an activating, ortho, para-directing group through an inductive effect. It directs incoming electrophiles to the C-4 and C-6 positions.

Iodo Group (at C-5): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance effects. The iodo group at C-5 would direct incoming electrophiles to the C-4 and C-6 positions.

Considering these influences, the available positions for substitution are C-4 and C-6. The directing effects of the C-2 methyl group and the C-5 iodo group are synergistic, both favoring substitution at the C-4 and C-6 positions. The powerful deactivating nature of the pyridine ring itself, compounded by the carboxylic acid group, suggests that forcing conditions would be necessary for any electrophilic substitution to occur.

Despite this theoretical analysis, specific research detailing successful electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, directly on the ring of this compound is not extensively documented in scientific literature. Synthetic strategies often circumvent direct EAS on such deactivated pyridine systems, opting for alternative routes like nucleophilic aromatic substitution or building the substituted ring from acyclic precursors. nih.govnih.gov

Functionalization at the 2-Methyl Position

The methyl group at the C-2 position of the pyridine ring offers a valuable site for chemical modification. The proximity to the ring nitrogen makes the protons of this methyl group more acidic than those of a simple toluene, allowing it to be deprotonated to form a nucleophilic intermediate. This facilitates a range of functionalization reactions.

Oxidation Reactions: One of the most common transformations of methylpyridines is the oxidation of the methyl group to a carboxylic acid. acs.org Studies on the vapor phase catalytic oxidation of 2-methyl-5-ethylpyridine have shown that oxygen preferentially attacks the methyl group at the 2-position, leading to the formation of pyridine-2-aldehyde and subsequently isocinchomeronic acid. researchgate.net This indicates a higher reactivity of the 2-methyl group compared to other alkyl substituents on the pyridine ring. researchgate.net

Modern synthetic methods provide milder conditions for such transformations. For instance, Kornblum-type oxidation, utilizing an iodine-DMSO system, is effective for converting methyl groups on N-aromatic heterocycles into aldehydes. researchgate.net This process involves an initial iodination of the methyl group, followed by oxidation with DMSO. researchgate.net

Halogenation Reactions: The methyl group can also be functionalized through halogenation. While radical halogenation is possible, ionic chlorination of methylpyridines can also be achieved under acidic conditions to prevent N-alkylation. youtube.com

The following table summarizes various functionalization reactions applicable to the methyl groups of pyridine and related heterocycles, illustrating the potential synthetic pathways for modifying the 2-methyl group of this compound.

| Reaction Type | Substrate Example | Reagents and Conditions | Product | Reference |

| Oxidation | 2-Methyl-5-ethylpyridine | Vanadium Oxide Catalyst, Vapor Phase | Pyridine-2-aldehyde, Isocinchomeronic acid | researchgate.net |

| Oxidation | Methyl Azaarenes | I2, DMSO | Aromatic Aldehyde | researchgate.net |

| Oxidation | 2-Methylbenzoic acid | Iodine, Oxidizing Agent, Acetic Anhydride | 5-Iodo-2-methylbenzoic acid (ring iodination) | google.com |

| Halogenation | 2-Chloropyridine | Lithium tetramethylpiperidide, ZnCl2, then I2 | 2-Chloro-3-iodopyridine | youtube.com |

| Halogenation | 2-Phenylpyridine | N-Chlorosuccinimide (NCS) | meta-Chloro-2-phenylpyridine (on pyridine ring) | orgsyn.org |

Advanced Spectroscopic and Structural Characterization of 5 Iodo 2 Methylpyridine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution 1D NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, offers a fundamental understanding of the molecular structure of 5-Iodo-2-methylpyridine-3-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The methyl protons will resonate in the upfield region, likely around 2.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm. The aromatic carbons will resonate between 120 and 160 ppm. The carbon atom attached to the iodine will experience a shielding effect, causing its signal to appear at a lower chemical shift than might otherwise be expected. The methyl carbon will be found in the upfield region of the spectrum, typically around 15-25 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a powerful technique for studying the electronic environment of nitrogen atoms. For this compound, the ¹⁵N NMR spectrum would show a single resonance for the pyridine nitrogen. The chemical shift of this nitrogen is sensitive to the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing carboxylic acid group and the iodine atom, as well as the electron-donating methyl group, will influence the shielding of the nitrogen nucleus. The chemical shift is also highly dependent on the pH of the solution, with protonation of the pyridine nitrogen causing a significant downfield shift. researchgate.netresearchgate.netacs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 (s, 3H) | ~20 |

| C3-COOH | >10 (br s, 1H) | ~165 |

| C4-H | ~8.2 (d) | ~140 |

| C5-I | - | ~100 |

| C6-H | ~8.8 (d) | ~155 |

| Pyridine N | - | - |

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and in elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. Cross-peaks would be observed between the signals of adjacent protons, confirming their connectivity. For instance, a cross-peak between the protons at C4 and C6 would indicate their spatial proximity, although direct through-bond coupling is not present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. An HSQC spectrum would allow for the definitive assignment of the protonated carbons in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbons bearing the iodine and the carboxylic acid group. For example, correlations would be expected from the methyl protons to the C2 and C3 carbons, and from the aromatic protons to various carbons in the ring.

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For carboxylic acids like this compound, derivatization can be employed to improve their volatility and ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatization strategies include esterification, for example, by reaction with an alcohol in the presence of an acid catalyst to form a methyl or ethyl ester. This modification increases the volatility of the analyte. For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to enhance the ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Reagents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) or pyridinium (B92312) moiety, can significantly improve the sensitivity of the analysis.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. For this compound, the molecular ion peak (M⁺) would be observed, and its high resolution mass would confirm the elemental composition.

Key fragmentation pathways for pyridine carboxylic acids often involve the loss of small, stable molecules. tandfonline.com Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org For this specific molecule, the fragmentation would also be influenced by the pyridine ring and the iodine substituent. The loss of CO₂ from the molecular ion is another plausible fragmentation pathway. The presence of the iodine atom would be readily identified by its characteristic isotopic pattern.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ¹²⁷I) | Proposed Neutral Loss |

| [M]⁺ | 263 | - |

| [M - OH]⁺ | 246 | •OH |

| [M - COOH]⁺ | 218 | •COOH |

| [M - CO₂]⁺ | 219 | CO₂ |

| [M - I]⁺ | 136 | •I |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound, if obtainable, would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Interactive Data Table: Expected Crystallographic Parameters for a Substituted Pyridine Carboxylic Acid

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Key Bond Lengths | C-C (aromatic) ~1.39 Å, C-N ~1.34 Å, C=O ~1.22 Å, C-O ~1.31 Å |

| Key Bond Angles | Angles within the pyridine ring ~120°, O-C=O ~123° |

| Hydrogen Bonding | O-H···N or O-H···O interactions |

Other Advanced Spectroscopic Techniques

Beyond the foundational spectroscopic methods, a deeper understanding of the electronic structure, solid-state conformation, and surface properties of this compound and its derivatives can be achieved through a variety of other advanced spectroscopic techniques. These methods, while not as routinely employed for basic characterization, offer unique insights into the molecule's behavior in different environments.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. wikipedia.orglibretexts.org As this compound is a diamagnetic molecule (all electrons are paired), it is EPR-silent in its ground state. However, EPR spectroscopy can be a powerful tool to study its interactions with paramagnetic species or to characterize radical forms of the molecule.

Metal Complexation Studies: The pyridine nitrogen and the carboxylic acid group of this compound are potential binding sites for metal ions. The introduction of a paramagnetic metal ion, such as Cu(II) or Mn(II), would result in an EPR-active complex. The analysis of the EPR spectrum of such a complex could provide valuable information about:

The coordination environment of the metal ion.

The nature of the bonding between the metal and the ligand.

The electron spin density distribution within the complex.

For instance, in a hypothetical Cu(II) complex, the g-values and hyperfine coupling constants would be sensitive to the geometry of the coordination sphere and the nature of the atoms directly bonded to the copper ion.

Radical Studies: Radical cations or anions of this compound could be generated, for example, through electrochemical oxidation/reduction or by reaction with a radical initiator. The resulting EPR spectrum would provide a detailed map of the unpaired electron spin density distribution across the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H, ¹⁴N, and ¹²⁷I) would reveal the specific atoms that bear the most radical character.

A hypothetical EPR spectrum of a radical derived from this compound would exhibit hyperfine splitting patterns that could be simulated to extract the hyperfine coupling constants (A-values).

Table 1: Hypothetical EPR Parameters for a Metal Complex of this compound

| Parameter | Hypothetical Value Range | Information Provided |

| g-values (gₓ, gᵧ, g₂) | 2.0 - 2.4 | Provides information about the electronic structure of the paramagnetic center and the symmetry of the metal's coordination environment. |

| Hyperfine Coupling (A) | 50 - 200 G (for metal) | Quantifies the interaction between the unpaired electron and the magnetic nucleus of the metal, offering insights into the nature of the metal-ligand bond. |

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

While solution-state NMR provides information about the averaged structure of a molecule in a solvent, solid-state NMR (SSNMR) spectroscopy offers a detailed view of the molecule's conformation and packing in the solid state. wikipedia.orgemory.edulibretexts.orgnih.gov For this compound, SSNMR can be particularly insightful for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking.

High-resolution solid-state spectra are typically obtained using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP). wikipedia.orglibretexts.org

¹³C CP/MAS SSNMR: This experiment would reveal the number of crystallographically inequivalent carbon atoms in the unit cell. The chemical shifts of the carboxylic acid carbon and the pyridine ring carbons would be sensitive to their involvement in hydrogen bonding and other intermolecular interactions.

¹⁵N CP/MAS SSNMR: The ¹⁵N chemical shift of the pyridine nitrogen would be a sensitive probe of its protonation state and its participation in hydrogen bonding or coordination to other species in the solid state.

¹H SSNMR: While ¹H spectra in solids are often broad due to strong dipolar couplings, advanced techniques can provide information on proton proximities and hydrogen bonding strengths.

Table 2: Plausible ¹³C Solid-State NMR Chemical Shifts for this compound

| Carbon Atom | Plausible Chemical Shift (ppm) | Expected Splitting/Broadening |

| Carboxylic Acid (C=O) | 165 - 175 | Broadened due to CSA |

| Pyridine C2 (with CH₃) | 150 - 160 | |

| Pyridine C3 (with COOH) | 130 - 140 | |

| Pyridine C4 | 140 - 150 | |

| Pyridine C5 (with I) | 90 - 100 | |

| Pyridine C6 | 155 - 165 | |

| Methyl (CH₃) | 15 - 25 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. kombyonyx.com For this compound, XPS can be used to:

Confirm the presence of all expected elements (C, N, O, I) on the surface of a solid sample.

Determine the atomic concentrations of these elements.

Identify the chemical states of the atoms by analyzing the binding energies of their core electrons.

The binding energies of the core electrons are sensitive to the local chemical environment of the atom. For example, the C 1s spectrum can be deconvoluted to distinguish between carbons in the pyridine ring, the methyl group, and the carboxylic acid group. researchgate.net The N 1s spectrum would indicate the chemical state of the pyridine nitrogen, and the I 3d spectrum would confirm the presence of iodine and its oxidation state. researchgate.netthermofisher.com

Table 3: Anticipated XPS Binding Energies for this compound

| Element | Core Level | Plausible Binding Energy (eV) | Information on Chemical State |

| C | 1s | 284.5 - 289.0 | Can be deconvoluted into components for C-C/C-H, C-N, and C=O/O-C=O. researchgate.net |

| N | 1s | 399.0 - 401.0 | Sensitive to the protonation state and coordination of the pyridine nitrogen. |

| O | 1s | 531.0 - 534.0 | Can distinguish between the carbonyl and hydroxyl oxygens of the carboxylic acid. |

| I | 3d₅/₂ | 619.0 - 621.0 | Characteristic of iodine in an organic compound. The precise value is sensitive to the electronic environment. researchgate.net |

Computational and Theoretical Investigations of 5 Iodo 2 Methylpyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometries and energies of molecules. For 5-Iodo-2-methylpyridine-3-carboxylic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set that can handle the heavy iodine atom (like LANL2DZ or SDD), would be the first step in a computational investigation.

These calculations would optimize the molecular geometry to its lowest energy state, providing key structural parameters. Based on studies of similar pyridine (B92270) carboxylic acids, the molecule would be expected to have a planar pyridine ring. researchgate.net The carboxylic acid group may exhibit a slight twist relative to the ring to minimize steric hindrance with the adjacent methyl group. The carbon-oxygen bond lengths of the carboxylic acid group would be indicative of its acidic nature, with the C=O bond being shorter than the C-OH bond. researchgate.net

The electronic properties derivable from DFT calculations include total energy, ionization potential, and electron affinity. These values are crucial for understanding the molecule's stability and its propensity to participate in electron transfer processes.

Table 1: Predicted Structural and Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar pyridine core with a potentially twisted carboxyl group. | Influences crystal packing and intermolecular interactions. |

| C-O Bond Lengths (Carboxyl) | C=O shorter than C-OH. | Confirms the carboxylic acid functionality. |

| C-I Bond Length | ~2.1 Å (estimated based on similar structures) | A key parameter for potential reactions involving this bond. |

| Total Energy | A negative value indicating stability. | A fundamental measure of the molecule's energetic state. |

| Ionization Potential | Moderate to high. | Relates to the energy required to remove an electron. |

| Electron Affinity | Positive value. | Indicates the molecule's ability to accept an electron. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.orgaakash.ac.in The energies and distributions of these orbitals in this compound would provide a detailed picture of its chemical behavior.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. In this molecule, the HOMO is expected to be distributed over the electron-rich pyridine ring and potentially the oxygen atoms of the carboxylic acid. The LUMO, conversely, represents the region where the molecule is most likely to accept electrons, highlighting its electrophilic nature. The presence of the electron-withdrawing iodine atom and carboxylic acid group would likely lower the LUMO energy, making the molecule a better electron acceptor.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity. rsc.org

Table 2: Conceptual Frontier Molecular Orbital and Reactivity Data for this compound

| Parameter | Conceptual Description | Implication for Reactivity |

| HOMO Energy | Relatively low due to electronegative atoms. | Moderate nucleophilicity. |

| LUMO Energy | Lowered by iodine and carboxyl group. | Increased electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Moderate gap. | Indicates a balance of stability and reactivity. |

| Chemical Hardness (η) | Calculated from (E_LUMO - E_HOMO)/2. | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | Calculated from -(E_HOMO + E_LUMO)/2. | Overall electron-attracting power. |

| Electrophilicity Index (ω) | Calculated from μ²/2η. | Quantifies the electrophilic character. |

Molecular Electrostatic Potential (MEP) Mapping and Dipole Moment Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these as sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue region), making it a prime site for nucleophilic attack or deprotonation. The iodine atom, due to the "sigma-hole" phenomenon, could also present a region of positive electrostatic potential, making it a potential halogen bond donor. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.net For this compound, several reaction pathways could be investigated.

One area of interest would be reactions involving the carboxylic acid group, such as esterification or amidation. Computational modeling could elucidate the transition state structures for these reactions and predict their energetic barriers. Another important reaction pathway to study would be the substitution or coupling reactions at the C-I bond, which is a common site for transformations in synthetic chemistry. nih.gov Theoretical calculations could help in understanding the mechanism of, for example, a Suzuki or Heck coupling at this position by modeling the oxidative addition step to a palladium catalyst.

The calculations would involve locating the transition state structure on the potential energy surface that connects the reactants and products. The energy of this transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely reaction mechanism can be predicted.

Supramolecular Chemistry and Crystal Engineering with 5 Iodo 2 Methylpyridine 3 Carboxylic Acid

Role of Hydrogen Bonding in Self-Assembly Processes

Hydrogen bonding plays a pivotal role in the self-assembly of 5-Iodo-2-methylpyridine-3-carboxylic acid. The carboxylic acid group is a primary and highly directional hydrogen bond donor (-OH) and acceptor (C=O). This duality allows for the formation of robust and predictable supramolecular synthons.

Typically, carboxylic acids assemble into centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This R²₂(8) graph set motif is a common and stable feature in the crystal structures of many carboxylic acids and is a dominant force in their self-assembly. In the case of this compound, this dimeric synthon is highly probable.

Furthermore, the pyridine (B92270) nitrogen atom introduces another hydrogen bond acceptor site. This can lead to competition or cooperation with the carboxylic acid group. For instance, instead of forming a homodimer, the carboxylic acid's hydroxyl group can form a hydrogen bond with the pyridine nitrogen of a neighboring molecule (O-H···N). This interaction is a well-established and robust supramolecular heterosynthon that is crucial in the engineering of co-crystals. rsc.orgresearchgate.net The presence of the methyl group at the 2-position, adjacent to the nitrogen, may introduce steric effects that influence the geometry and accessibility of this O-H···N interaction. The self-assembly process can thus lead to various architectures, such as chains or more complex networks, depending on which hydrogen bonding pattern predominates. nih.govrsc.org

Table 1: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Common Supramolecular Synthon |

|---|---|---|---|

| Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | O-H···O | Carboxylic Acid Homodimer (R²₂(8)) |

Halogen Bonding Interactions Involving the Iodo Substituent

The iodine atom at the 5-position of the pyridine ring is a key feature, enabling the participation of this compound in halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region (σ-hole) on a halogen atom is attracted to a nucleophilic site, such as an oxygen or nitrogen atom. Iodine is a particularly effective halogen bond donor due to its high polarizability.

In the solid state, the iodine atom can form halogen bonds with various acceptors present in the molecule itself or in co-former molecules. Potential halogen bond acceptors include the pyridine nitrogen atom (C-I···N) and the carbonyl oxygen atom of the carboxylic acid (C-I···O). These interactions are highly directional and can be used as a tool to guide the assembly of molecules into specific arrangements, such as chains, sheets, or 3D networks. chemscene.comscientificlabs.co.uk

The strength of the halogen bond donor capability of the iodo-pyridine moiety is significantly enhanced if the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) cation. chemscene.com While this compound is a neutral molecule, the interplay between hydrogen and halogen bonding is a critical aspect of its crystal engineering. For example, a hydrogen-bonded network could position molecules in such a way that it facilitates or hinders the formation of subsequent halogen bonds, leading to complex and hierarchical supramolecular structures. nih.gov The competition and cooperation between these two interactions are decisive in determining the final crystal packing.

Design and Formation of Co-crystals and Extended Molecular Networks

This compound is an excellent candidate for the design of co-crystals and extended molecular networks. Co-crystals are multicomponent crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. researchgate.netmdpi.com

The formation of co-crystals can be rationally designed by selecting a co-former molecule that has complementary functional groups. For this compound, a suitable co-former would be a molecule containing strong hydrogen bond acceptors, like other pyridine derivatives, amides, or other nitrogen-containing heterocycles. The goal is to form the robust acid-pyridine heterosynthon. rsc.org The predictability of this interaction makes it a cornerstone of co-crystal design. researchgate.net

The combination of both hydrogen and halogen bonding allows for the construction of more intricate and extended molecular networks. For instance, a primary hydrogen-bonded chain or dimer could be linked into a 2D sheet or a 3D framework through weaker C-I···O or C-I···N halogen bonds. This hierarchical use of synthons of different strengths and directionalities is a sophisticated strategy in crystal engineering to create materials with desired topologies and properties. The selection of specific co-formers can tune the dimensionality and connectivity of the resulting network. researchgate.net

Coordination Chemistry with Metal Ions via the Carboxylate Moiety

The deprotonated form of this compound, the carboxylate, is an excellent ligand for coordinating with metal ions. The carboxylate group can bind to metal centers in various modes, including monodentate, bidentate chelating, or bridging fashions. Additionally, the pyridine nitrogen can also participate in coordination, allowing the ligand to act as a chelating or bridging unit between multiple metal centers.

This versatility enables the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs). rsc.org The choice of metal ion (e.g., transition metals like Cu(II), Co(II), Ni(II), or Cd(II)) and reaction conditions influences the final structure, which can range from simple mononuclear complexes to 1D chains, 2D layers, or 3D frameworks. rsc.orgstenutz.eu

Table 2: Potential Coordination Modes

| Ligand Site(s) | Metal Ion Binding Mode | Resulting Structure Type |

|---|---|---|

| Carboxylate | Monodentate | Mononuclear or Polynuclear Complexes |

| Carboxylate | Bidentate (Bridging) | Coordination Polymers (Chains, Layers) |

| Carboxylate and Pyridine N | Bidentate (Chelating) | Mononuclear Complexes |

Applications of 5 Iodo 2 Methylpyridine 3 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The presence of both an iodo and a carboxylic acid group on the pyridine (B92270) scaffold of 5-Iodo-2-methylpyridine-3-carboxylic acid allows for its use in the construction of fused heterocyclic systems. The reactivity of the iodo-substituent enables palladium-catalyzed reactions, which are powerful tools for forming new chemical bonds.

One of the key applications of similar iodo-pyridine frameworks is in palladium-catalyzed annulation reactions to build fused ring systems. For instance, palladium-catalyzed carbonylation reactions are employed to convert aryl iodides into carboxylic acid derivatives, which can then be used in subsequent cyclization steps. The aminocarbonylation of diiodoquinolines, for example, has been shown to proceed with high regioselectivity, allowing for the functionalization of one iodo position while leaving the other available for further transformations researchgate.net. This type of selective reaction is crucial for the controlled, stepwise synthesis of complex polycyclic heteroaromatic compounds.

Furthermore, substituted pyridines are precursors for a variety of fused heterocyclic systems with diverse pharmacological properties, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines nih.gov. The general strategy often involves the initial functionalization of a pyridine ring, followed by cyclization reactions to build the adjoining rings. While direct examples utilizing this compound are not extensively documented, its structure is well-suited for such synthetic strategies. The carboxylic acid group can be converted to other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions with a group introduced at the 5-position via a cross-coupling reaction.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds | C-C | Formation of biaryl or vinyl-substituted pyridines. |

| Sonogashira Coupling | Terminal alkynes | C-C (sp²-sp) | Introduction of alkynyl moieties for cyclization precursors. |

| Buchwald-Hartwig Amination | Amines, amides | C-N | Synthesis of amino-pyridines and derivatives. |

| Heck Coupling | Alkenes | C-C | Introduction of vinyl groups. |

This table illustrates common cross-coupling reactions applicable to aryl iodides, suggesting potential synthetic routes for functionalizing this compound.

Role in the Construction of Advanced Organic Materials

The development of advanced organic materials often relies on the precise arrangement of functional molecular units. Aryl iodides, such as this compound, are valuable precursors for creating conjugated systems through reactions like the Sonogashira coupling. The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, a key step in the synthesis of rigid, linear structures known as molecular rods, which are components of various organic materials.

The resulting disubstituted alkynes are widely used as building blocks for organic functional materials scbt.com. The pyridine ring itself can impart specific electronic and coordination properties to the final material. The combination of the pyridine core with extended π-systems, constructed via cross-coupling reactions, can lead to materials with interesting photophysical or electronic properties.

Utilization in Modular Synthetic Platforms for Diverse Molecular Architectures

Modular synthesis is a strategy that allows for the systematic and versatile construction of a wide range of molecules from a set of basic building blocks. The distinct reactive sites on this compound make it a suitable component for such platforms. The iodine atom and the carboxylic acid group can be addressed with high selectivity using different reaction conditions.

For example, the iodine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be inert under these conditions or protected if necessary. Subsequently, the carboxylic acid can be used for another transformation, such as amide bond formation. This orthogonal reactivity is a cornerstone of modular synthesis, enabling the assembly of diverse molecular architectures by combining different reaction partners in a controlled sequence. This approach allows for the rapid generation of libraries of related compounds for screening in drug discovery or materials science. The efficiency of C-N bond formation in palladium catalysis can be influenced by the presence of carboxylate ligands or carboxylic acid additives, highlighting the interplay between the functional groups on the substrate and the catalytic system nih.govresearchgate.net.

Challenges and Future Research Directions for 5 Iodo 2 Methylpyridine 3 Carboxylic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the production of specialty chemicals like 5-Iodo-2-methylpyridine-3-carboxylic acid is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional synthesis methods for halogenated pyridines often rely on harsh conditions, stoichiometric reagents, and multi-step processes that generate significant waste, leading to poor atom economy. nih.gov

Future research must prioritize the principles of green chemistry. acs.orgrsc.org This involves designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. researchgate.netbio-conferences.org For instance, many classical iodination reactions use elemental iodine with oxidants that can include heavy metals or harsh acids, creating problematic waste streams. researchgate.net A move towards more sustainable practices is critical.

Key future research directions include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound in a single step. MCRs are inherently atom-economical and can reduce solvent use and purification steps. acs.orgeurjchem.com

Solvent-Free and Alternative Solvent Synthesis: Exploring mechanochemical synthesis (grinding reactants together) or using greener solvents like water or ionic liquids can drastically reduce the environmental impact compared to traditional volatile organic solvents. researchgate.netresearchgate.net

Bio-based Feedstocks: Investigating routes that utilize renewable starting materials, such as glycerol, to construct the pyridine (B92270) backbone offers a long-term sustainable alternative to petroleum-based precursors. google.com

Table 1: Comparison of Synthetic Route Principles

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The regioselective functionalization of the pyridine ring is a persistent challenge in synthetic chemistry. acs.org The electronic nature of the ring often directs reactions to specific positions (typically C2, C4, or C6), making access to other substitution patterns, like that of this compound, complex. Future work should focus on novel catalytic systems that offer greater control over reactivity and selectivity.

The C-I bond in the target molecule is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. However, the efficiency of these reactions can be hampered by the electronic properties of the substituted pyridine ring. Developing bespoke catalytic systems is crucial.

Future avenues of exploration include:

Transition-Metal-Free Catalysis: Recent advances have shown that functionalization of pyridines can be achieved without costly and potentially toxic transition metals, using methods like radical additions or activation via phosphonium (B103445) salts. researchgate.net

Advanced Palladium and Copper Catalysis: While traditional, research into new ligands and palladium-free systems can improve the efficiency of cross-coupling reactions involving halopyridines, enabling milder reaction conditions and broader substrate scopes. nih.gov

Iodine as a Catalyst: Molecular iodine itself can act as a cost-effective and environmentally friendly catalyst for certain transformations, such as the synthesis of fused imidazo[1,2-a]pyridines, a potential derivatization path for the target molecule. mdpi.com

Table 2: Potential Catalytic Systems for Synthesis and Functionalization

Expanding the Scope of Supramolecular Applications

Crystal engineering and supramolecular chemistry focus on designing ordered solid-state structures with specific properties, built from molecular components via non-covalent interactions. This compound is an exceptional candidate for a supramolecular building block due to its array of functional groups capable of forming predictable intermolecular interactions.

The carboxylic acid group is a robust hydrogen bond donor and acceptor, known for forming reliable patterns like the acid-pyridine heterosynthon. nih.gov The pyridine nitrogen is a hydrogen bond acceptor. Crucially, the iodine atom is an effective halogen bond donor. Halogen bonding (I···N, I···O) is a strong, directional interaction that is increasingly used alongside hydrogen bonding to construct complex and stable multi-dimensional networks. innovations-report.com

Future research should systematically investigate the co-crystallization of this compound with a variety of complementary molecules to:

Construct Multi-Dimensional Architectures: Combine hydrogen and halogen bonding to create predictable 1-D chains, 2-D sheets, and 3-D frameworks. innovations-report.com

Develop Functional Co-crystals: Create new solid forms with tailored properties, such as modified solubility or stability, by co-crystallizing with active pharmaceutical ingredients (APIs) or other functional molecules.

Study Fundamental Interactions: Use the molecule as a model system to better understand the interplay and competition between different non-covalent forces in crystal packing. Studies on related pyridinedicarboxylic acids have shown their ability to form stable, one-dimensional supramolecular structures through hydrogen bonding. mdpi.comnih.gov

Table 3: Supramolecular Interaction Potential of the Target Compound

Integration into Advanced Materials Science Research and Design

The unique electronic and structural features of this compound make it a compelling candidate for integration into advanced functional materials. Pyridine derivatives are already known to be vital components in a range of materials, from organic electronics to corrosion inhibitors. innovations-report.com The specific substitution on this molecule—an electron-donating methyl group and an electron-withdrawing, heavy iodo atom—could be used to fine-tune material properties.

Potential research directions in materials science include:

Corrosion Inhibitors: Pyridine derivatives are effective corrosion inhibitors for metals in acidic environments, adsorbing onto the metal surface via the nitrogen atom and π-system to form a protective layer. eurjchem.comresearchgate.net The specific electronic profile and potential for strong surface interactions make the target molecule and its derivatives interesting candidates for study. google.com

Organic Electronic Materials: Functionalized pyridines and terpyridines are used as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.org The electronic properties can be tuned by modifying substituents on the pyridine ring. wikipedia.org The heavy iodine atom in the target molecule could also influence photophysical properties, such as promoting intersystem crossing, which is relevant for phosphorescent emitters.

Functional Ligands for Catalysis: The pyridine-carboxylic acid motif is a classic bidentate ligand for metal ions. Derivatives of this compound could be synthesized to act as ligands that not only coordinate to a metal center but also allow for further functionalization via the iodo group, potentially leading to multifunctional catalysts or materials. nih.gov

Biomedical Imaging Agents: The high atomic weight of iodine makes it an effective X-ray attenuating agent. While requiring significant modification for biocompatibility and solubility, the core structure could serve as a scaffold for developing new contrast agents for computed tomography (CT). rsc.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-iodo-2-methylpyridine-3-carboxylic acid?

A two-step approach is typically used:

- Step 1 : Iodination of 2-methylpyridine-3-carboxylic acid derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.

- Step 2 : Oxidation of the methyl group to a carboxylic acid, often via potassium permanganate in aqueous acidic media at 90–95°C . For regioselective iodination, directing groups (e.g., methoxy) may be introduced temporarily and later removed .

Q. How can elemental analysis and spectroscopic techniques validate the purity and structure of this compound?

- Elemental analysis : Compare experimental C, H, N values with theoretical calculations (e.g., Anal. Calcd: C 54.92%, H 4.57%, N 9.15%) to confirm stoichiometry. Discrepancies >0.3% indicate impurities requiring recrystallization or column chromatography .

- NMR/IR spectroscopy : Use NMR to identify methyl (δ ~2.5 ppm), pyridine protons (δ 7.4–9.8 ppm), and carboxylic acid protons (broad ~9–10 ppm). IR confirms C=O (1680–1740 cm) and O-H (2500–3200 cm) stretches .

Q. What solubility properties influence reaction design for this compound?

The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous basic solutions (pH >4). In acidic conditions (pH <4), precipitation occurs, enabling isolation via acidification . Adjusting pH during workup minimizes byproduct formation.

Advanced Research Questions

Q. How can competing side reactions during iodination or oxidation be mitigated?

- Iodination : Use stoichiometric iodine equivalents and low temperatures (<50°C) to avoid over-iodination. Protect sensitive groups (e.g., carboxylic acid) as esters during iodination .

- Oxidation : Monitor potassium permanganate addition rate to prevent over-oxidation. Excess KMnO generates MnO residues; filter hot to avoid co-precipitation .

Q. What computational tools aid in predicting regioselectivity for iodination or functionalization?

Density Functional Theory (DFT) calculations (e.g., Gaussian) model charge distribution and frontier molecular orbitals to identify reactive sites. For example, electron-rich positions (ortho/para to methyl groups) favor iodination . Pair computational predictions with experimental validation (e.g., LC-MS) to refine synthetic routes.

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- NMR shifts : Solvent effects (e.g., CDCl vs. DMSO-d) and hydrogen bonding (carboxylic acid dimerization) alter chemical shifts. Compare with structurally analogous compounds (e.g., 5-methoxy derivatives) .

- Elemental analysis : Trace solvent retention (e.g., HO) inflates H% values. Dry samples under vacuum (60°C, 24 hr) and repeat analysis .

Q. What strategies optimize catalytic coupling reactions involving this compound?

The iodine substituent enables Suzuki-Miyaura cross-coupling. Use Pd(PPh) (1–5 mol%) with aryl boronic acids in degassed THF/HO (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane). Purify products via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.